

Application Notes and Protocols: Pigment Yellow 16 for High-Temperature Plastic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Yellow 16	
Cat. No.:	B1584600	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. **Pigment Yellow 16**, a diarylide yellow pigment, in high-temperature plastic applications. This document outlines the pigment's key performance characteristics, presents available data in a structured format, and offers detailed experimental protocols for its evaluation.

Introduction

Pigment Yellow 16 (C.I. Name: P.Y. 16; CAS No: 5979-28-2) is an organic pigment recognized for its brilliant greenish-yellow shade and good overall fastness properties.[1] As a member of the diarylide pigment class, it finds application in coloring various materials, including plastics and printing inks.[1][2] Its performance in high-temperature processing is a critical factor for its suitability in engineering plastics and other polymers that require elevated processing temperatures.

A significant consideration with diarylide pigments is their thermal stability. Above 200°C, there is evidence that these pigments can degrade and release 3,3'-dichlorobenzidine, a listed carcinogen.[2] Therefore, careful evaluation of its heat stability in the specific polymer matrix and processing conditions is crucial.

Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	C34H28Cl4N6O4	[1]
Molecular Weight	726.44 g/mol	[1]
Appearance	Yellow solid/powder	[1]
C.I. Number	20040	[1]

Performance in High-Temperature Plastics

The suitability of **Pigment Yellow 16** for high-temperature applications is determined by its heat stability, lightfastness, migration resistance, and chemical resistance within the specific polymer.

Heat Stability

The heat stability of a pigment is its ability to withstand high processing temperatures without significant color change. For diarylide yellows, this is a critical parameter. While specific data for **Pigment Yellow 16** is limited, data for similar diarylide and solvent yellow pigments can provide an indication of its performance. It is crucial to conduct specific testing for the intended polymer and processing conditions.

Polymer	Test Temperature (°C)	Dwell Time (minutes)	Color Change (ΔE)	Heat Stability Rating
Polypropylene (PP)	200 - 240	5	≤3	Good
High-Density Polyethylene (HDPE)	200 - 240	5	≤3	Good
Polyvinyl Chloride (PVC), rigid	180 - 200	5	≤3	Good
Polystyrene (PS)	220 - 250	5	≤ 3	Good
Acrylonitrile Butadiene Styrene (ABS)	230 - 260	5	≤3	Good
Polycarbonate (PC)	>260	5	> 3	Not Recommended
Polymethyl Methacrylate (PMMA)	220 - 250	5	≤3	Good

Note: This data is compiled from general knowledge of diarylide yellow pigments and related solvent dyes. Specific testing for **Pigment Yellow 16** is highly recommended.

Lightfastness

Lightfastness describes a pigment's resistance to fading when exposed to light. It is commonly evaluated using the Blue Wool Scale, where 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.[3][4][5]

Polymer	Full Shade (1% Pigment)	Tint (1:10 with TiO₂)
Polypropylene (PP)	6-7	5-6
High-Density Polyethylene (HDPE)	6-7	5-6
Polyvinyl Chloride (PVC), plasticized	6	5

Note: This data is indicative and can vary based on pigment concentration, processing, and the presence of UV stabilizers.

Migration Resistance

Migration is the movement of the pigment from the plastic to the surface or into a material in contact with it. This is a critical factor for food contact applications. Migration resistance is typically assessed on a 5-step Grey Scale, where 5 indicates no migration and 1 indicates severe migration.[6]

Polymer	Migration Rating (Grey Scale)
Polyvinyl Chloride (PVC), plasticized	3-4
Low-Density Polyethylene (LDPE)	4

Note: Diarylide pigments can show a tendency to migrate in plasticized PVC.

Chemical Resistance

Pigment Yellow 16 generally exhibits good resistance to weak acids and alkalis. However, its performance against strong acids, bases, and various organic solvents can vary.

Reagent	Resistance Rating
Hydrochloric Acid (5%)	Good
Sodium Carbonate (5%)	Good
Ethanol	Good
Esters	Moderate
Benzene	Moderate
Ketones	Moderate

Note: Testing should be conducted for specific chemical exposure scenarios.

Experimental Protocols

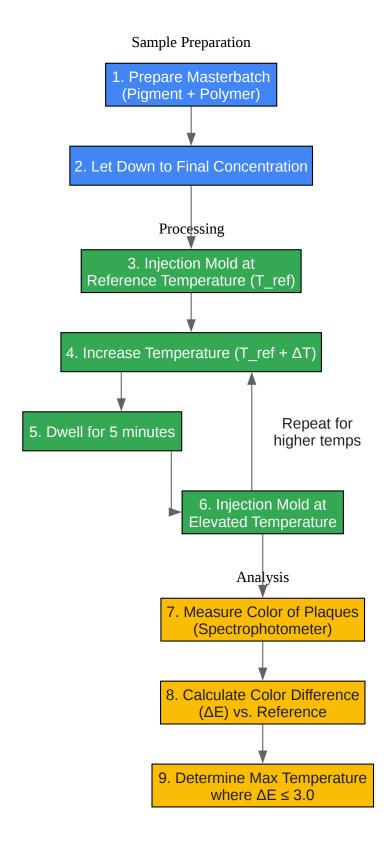
Detailed and standardized testing is essential to determine the suitability of **Pigment Yellow 16** for a specific high-temperature plastic application.

Protocol for Heat Stability Testing (Adapted from DIN EN 12877-2)

This protocol describes the determination of the heat stability of **Pigment Yellow 16** in a specific thermoplastic polymer by injection molding.

4.1.1. Materials and Equipment

- Pigment Yellow 16
- Thermoplastic polymer (e.g., PP, HDPE)
- Titanium dioxide (for tint reduction, if required)
- Twin-screw extruder
- Injection molding machine
- Spectrophotometer or colorimeter


Standard light source for color evaluation

4.1.2. Procedure

- Compounding:
 - Prepare a masterbatch by compounding a higher concentration of Pigment Yellow 16
 (e.g., 20-40%) in the desired polymer using a twin-screw extruder.
 - Let down the masterbatch with the natural polymer to achieve the final pigment concentration (e.g., 1% for full shade, or a 1:10 ratio with TiO₂ for tint).
- Injection Molding:
 - Set the injection molding machine to the desired initial test temperature (e.g., 200°C).
 - Purge the machine with the colored compound.
 - Inject a set of standard plaques.
 - Increase the temperature in increments of 10°C or 20°C.
 - At each temperature, allow the compound to reside in the barrel for a specified dwell time (typically 5 minutes).
 - Inject a new set of plaques at each temperature.
- Color Measurement:
 - Allow the plagues to cool to room temperature.
 - Measure the color of each plaque using a spectrophotometer.
 - Calculate the color difference (ΔE*) between the plaque molded at the lowest temperature (reference) and the plaques molded at higher temperatures.
- Determination of Heat Stability:

• The heat stability is the highest temperature at which the color change (ΔE^*) is less than or equal to a predetermined value (e.g., 3.0).

Click to download full resolution via product page

Workflow for Heat Stability Testing

Protocol for Lightfastness Testing (Adapted from ISO 4892-2)

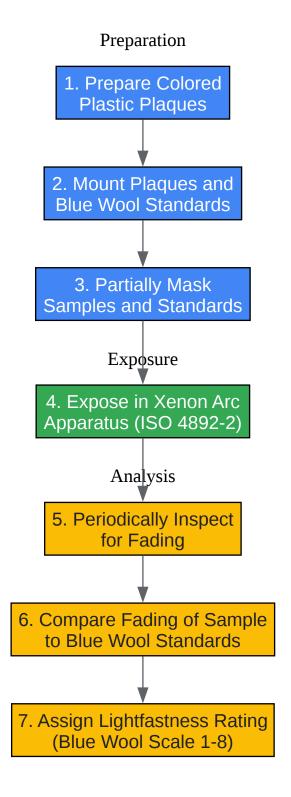
This protocol outlines the procedure for determining the lightfastness of **Pigment Yellow 16** in a plastic using a Xenon arc lamp apparatus.

4.2.1. Materials and Equipment

- Colored plastic plaques (prepared as in 4.1.2)
- Xenon arc weathering apparatus
- Blue Wool Scale standards (ISO 105-B08)
- Grey Scale for assessing color change (ISO 105-A02)
- Opaque mask

4.2.2. Procedure

- Sample Preparation:
 - Mount the plastic plaques in the sample holders of the Xenon arc apparatus.
 - Cover a portion of each plaque and a set of Blue Wool standards with an opaque mask.
- Exposure:
 - Expose the samples and Blue Wool standards to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 4892-2.
- Evaluation:
 - Periodically inspect the samples and the Blue Wool standards.



- The exposure is complete when a specified Blue Wool standard shows a color change corresponding to a Grey Scale rating of 3.
- Compare the color change of the exposed portion of the plastic plaque to the unexposed portion.

• Rating:

• The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the tested sample.

Click to download full resolution via product page

Workflow for Lightfastness Testing

Protocol for Migration Resistance Testing (Adapted from DIN 53775)

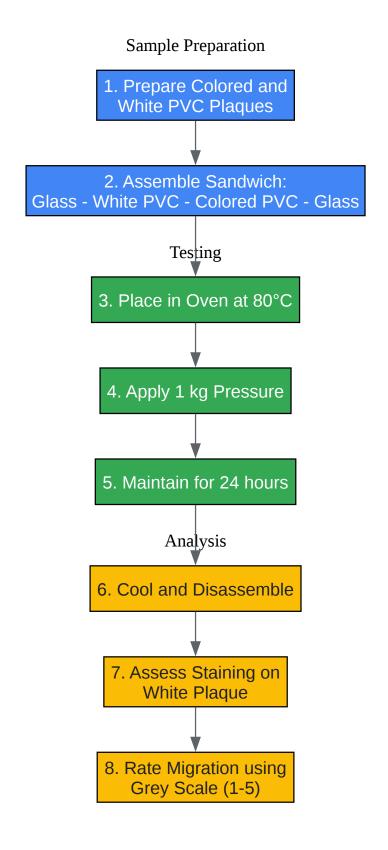
This protocol describes a method to assess the migration of **Pigment Yellow 16** from a plasticized polymer.

4.3.1. Materials and Equipment

- Colored plastic plaques (e.g., 0.1% pigment in plasticized PVC)
- · White, uncolored plasticized PVC plaques
- Glass plates
- Oven
- Weight (to apply pressure)
- Grey Scale for assessing staining (ISO 105-A03)

4.3.2. Procedure

- Sample Assembly:
 - Place a white PVC plaque on a glass plate.
 - Place the colored PVC plaque on top of the white plaque.
 - Place another glass plate on top of the colored plaque.
- Testing:
 - Place the assembly in an oven at a specified temperature (e.g., 80°C).
 - Apply a uniform pressure (e.g., 1 kg) on the top glass plate.
 - Maintain these conditions for a specified duration (e.g., 24 hours).
- Evaluation:



- After the test period, remove the assembly from the oven and allow it to cool.
- Separate the plaques and visually assess the staining on the white PVC plaque.
- Rating:

 Rate the degree of staining using the 5-step Grey Scale, where 5 indicates no staining and 1 indicates severe staining.

Click to download full resolution via product page

Workflow for Migration Resistance Testing

Conclusion

Pigment Yellow 16 can be a suitable colorant for a range of high-temperature plastic applications, offering a bright, greenish-yellow shade with good lightfastness. However, its heat stability has limitations, and its potential to degrade at temperatures above 200°C must be carefully considered, particularly for applications with stringent safety requirements. The protocols provided herein offer a framework for a thorough evaluation of **Pigment Yellow 16**'s performance in specific polymer systems and processing conditions, enabling informed decisions for its use in research, development, and manufacturing. It is imperative that users conduct their own testing to verify the suitability of this pigment for their intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pigment Yellow 16 Wikipedia [en.wikipedia.org]
- 2. Diarylide pigment Wikipedia [en.wikipedia.org]
- 3. Materials Technology Limited [drb-mattech.co.uk]
- 4. Lightfastness Wikipedia [en.wikipedia.org]
- 5. Blue Wool Scale Wikipedia [en.wikipedia.org]
- 6. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pigment Yellow 16 for High-Temperature Plastic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584600#use-of-pigment-yellow-16-in-high-temperature-plastic-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com